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Introduction to Oregon Green 488 (OG 488)

Oregon Green 488 (OG 488) is a bright, green-fluorescent dye derived from fluorescein.[1][2] It
is well-suited for applications requiring high fluorescence quantum yield and photostability.[3][4]
A key advantage of OG 488 is its pKa of approximately 4.6-4.8, which renders its fluorescence
intensity largely insensitive to pH changes within the physiological range (pH 7.0-7.4).[3][4] This
contrasts with its parent compound, fluorescein, which exhibits significant pH-dependent
fluorescence.[5] These properties make OG 488 an excellent candidate for single-molecule
imaging techniques, where robust and stable fluorescence is paramount.

Applications in Single-Molecule Imaging

OG 488 has been successfully employed in a variety of single-molecule imaging modalities,
including:

» Single-Molecule Forster Resonance Energy Transfer (SmFRET): In smFRET, OG 488 can
serve as a donor fluorophore in conjunction with a suitable acceptor dye (e.g., Cy5) to probe
intramolecular distances and conformational dynamics of biomolecules such as DNA and
proteins.[6][7][8] The high quantum yield of OG 488 is beneficial for efficient energy transfer.

[9]
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e Single-Molecule Tracking (SMT): The brightness and photostability of OG 488 allow for the
tracking of individual molecules over time to study their diffusion dynamics, interactions, and

localization within complex biological systems like the plasma membrane of living cells.[2]

[10]

o Stimulated Emission Depletion (STED) Microscopy: OG 488 is a suitable dye for STED
microscopy, a super-resolution technique that overcomes the diffraction limit of light.[9] Its

photostability allows it to withstand the high laser intensities used for stimulated emission.

Quantitative Data

The photophysical properties of OG 488 are summarized in the table below, with comparative

data for the commonly used Alexa Fluor 488 where available.

Oregon Green 488

Property Alexa Fluor 488 Reference
(OG 488)
Excitation Maximum
~496 nm ~490 nm [31[5]
(Aex)
Emission Maximum
~524 nm ~525 nm [3]1[5]
(Aem)
Extinction Coefficient
© ~83,000 cm—tM~1 ~73,000 cm—tM—1 [315]
€
Fluorescence
. ~0.91 ~0.92 [9]
Quantum Yield (®)
Fluorescence Lifetime
~4.1ns ~4.1ns [2]
®
pKa ~4.7 N/A (pH insensitive) [3]1[5]
Generally more
. More photostable than
Photostability photostable than OG [5][11]

fluorescein

488
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Protocol 1: Labeling of Proteins with OG 488 Maleimide
for Single-Molecule Tracking

This protocol describes the labeling of a cysteine-containing protein with OG 488 C5
maleimide.

Materials:

Protein of interest with a single accessible cysteine residue in a thiol-free buffer (e.g., PBS,
pH 7.2)

e Oregon Green 488 C5 Maleimide
e Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
o Tris(2-carboxyethyl)phosphine (TCEP)
¢ Size-exclusion chromatography column (e.g., Sephadex G-25)
o Degassed buffer (PBS, pH 7.2)
Procedure:
e Protein Preparation:
o Dissolve the protein in degassed PBS buffer at a concentration of 1-5 mg/mL.

o To ensure the cysteine residue is reduced and available for labeling, add a 10-fold molar
excess of TCEP and incubate for 30 minutes at room temperature.

e Dye Preparation:

o Dissolve OG 488 C5 Maleimide in anhydrous DMF or DMSO to a final concentration of 10
mM. This should be done immediately before use.

e Labeling Reaction:
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o Add a 10- to 20-fold molar excess of the dissolved OG 488 maleimide to the protein
solution.

o Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from
light.

o Purification:

o Remove unreacted dye by passing the labeling reaction mixture through a size-exclusion
chromatography column pre-equilibrated with PBS buffer.

o Collect the fractions containing the labeled protein, which will be the first colored fractions
to elute.

e Characterization:

o Determine the degree of labeling (DOL) by measuring the absorbance of the protein at
280 nm and OG 488 at ~496 nm. The DOL is calculated as: DOL = (A_max x €_protein) /
((A_280 - A_max x CF) x £ _dye) where A_max is the absorbance at ~496 nm, A_280 is
the absorbance at 280 nm, €_protein is the molar extinction coefficient of the protein,
€_dye is the molar extinction coefficient of OG 488 (~83,000 cm~tM~1), and CF is the
correction factor for the dye's absorbance at 280 nm (typically around 0.11).

Protocol 2: Single-Molecule FRET Imaging of Holliday
Junctions with OG 488

This protocol outlines the imaging of a DNA Holliday junction labeled with OG 488 (donor) and
a Cy5 derivative (acceptor) using Total Internal Reflection Fluorescence (TIRF) microscopy.[7]

[8]
Materials:

» Biotinylated DNA oligonucleotides, one labeled with OG 488 and another with an appropriate
acceptor (e.g., Cy5).

o Streptavidin-coated quartz microscope slide.
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e T50 buffer (10 mM Tris-HCI, 50 mM NaCl, pH 8.0).

e Imaging buffer (T50 buffer supplemented with an oxygen scavenging system, e.g., 2 mM
Trolox, 10 mM protocatechuic acid (PCA), and 50 nM protocatechuate-3,4-dioxygenase
(PCD)).

Procedure:
o Sample Chamber Preparation:
o Construct a flow chamber on a streptavidin-coated quartz slide.
o Wash the chamber with T50 buffer.
e Immobilization of DNA:
o Anneal the labeled DNA oligonucleotides to form the Holliday junction structure.

o Introduce the biotinylated and fluorescently labeled Holliday junctions (at a concentration
of ~50-100 pM) into the flow chamber and incubate for 5-10 minutes to allow for
immobilization on the streptavidin surface.

o Wash out unbound DNA with T50 buffer.
» Single-Molecule Imaging:
o Introduce the imaging buffer into the flow chamber.

o Image the sample on a TIRF microscope equipped with a 488 nm laser for OG 488
excitation and appropriate emission filters for detecting both OG 488 and the acceptor
fluorescence simultaneously on two separate halves of an EMCCD camera.[12]

o Acquire image series with a typical exposure time of 50-100 ms per frame for a duration
that allows for the observation of conformational dynamics and photobleaching.

o Data Analysis:
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o Identify single-molecule spots and extract the fluorescence intensity time traces for both
the donor (OG 488) and acceptor channels.

o Calculate the FRET efficiency (E_FRET) for each time point using the formula: E_FRET =
I_A/(_D+1_A)wherel_Ais the acceptor intensity and |_D is the donor intensity after
correction for background and spectral crosstalk.

o Analyze the FRET time traces to identify different conformational states and their transition
kinetics.

Protocol 3: Single-Molecule Tracking of EGFR in Live
Cells

This protocol describes the tracking of Epidermal Growth Factor Receptor (EGFR) on the
surface of live cells using OG 488-labeled EGF.[2][10]

Materials:

Cells expressing EGFR (e.g., A431 cells).

Glass-bottom imaging dishes.

EGF labeled with OG 488 NHS ester.

Imaging medium (e.g., phenol red-free DMEM with 25 mM HEPES).

TIRF microscope with a 488 nm laser and an EMCCD camera.
Procedure:

e Cell Culture and Preparation:

o Plate cells on glass-bottom dishes and grow to the desired confluency.

o Prior to imaging, starve the cells in serum-free medium for several hours to reduce
background signaling.

e Labeling:
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o Prepare a dilute solution of OG 488-labeled EGF (e.g., 0.5-5 ng/mL) in imaging medium.

o Add the labeling solution to the cells and incubate for 10-15 minutes at 37°C to allow for
binding to EGFR.

o Wash the cells gently with imaging medium to remove unbound EGF.
e Imaging:

o Mount the dish on the TIRF microscope equipped with an environmental chamber to
maintain 37°C and 5% COe..

o Use the 488 nm laser to excite the OG 488-EGF.

o Acquire time-lapse image series with a high frame rate (e.g., 20-50 frames per second) to
capture the diffusion of individual EGFR molecules.

o Data Analysis:

o Use single-particle tracking software to identify and track the movement of individual
fluorescent spots over time.

o From the trajectories, calculate parameters such as the mean squared displacement
(MSD) and diffusion coefficients to characterize the mobility of EGFR.

o Analyze changes in diffusion behavior upon stimulation or drug treatment.

Visualizations
Signaling Pathway: EGFR Dimerization

The following diagram illustrates the simplified signaling pathway of Epidermal Growth Factor
Receptor (EGFR) dimerization upon ligand binding, a process often studied using single-
molecule techniques.[1][13][14]
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Caption: EGFR Dimerization Pathway

Experimental Workflow: Single-Molecule FRET

This diagram outlines the general workflow for a single-molecule FRET experiment.
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Caption: smFRET Experimental Workflow
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Experimental Workflow: Single-Molecule Tracking

This diagram illustrates the typical workflow for a single-molecule tracking experiment.
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Caption: SMT Experimental Workflow

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Application Notes and Protocols for OG 488 in Single-
Molecule Imaging]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b8198335#0g-488-se-in-single-molecule-imaging-
techniques]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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